BenchChemオンラインストアへようこそ!

(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Chiral resolution Asymmetric synthesis Enantiomeric purity

Chiral (3S)-morpholine building block featuring orthogonal Boc (N) and methyl ester (C3) protecting groups for independent, sequential functionalization. Unlike the (R)-enantiomer or unprotected variants, the defined (3S)-stereochemistry is essential for high-affinity NK₁/NK₂/NK₃ tachykinin receptor antagonists and MALT1 protease inhibitors. Patent-validated intermediate accelerates route development. The rigid morpholine scaffold maintains stereochemical integrity throughout multi-step synthesis. Ideal for medicinal chemistry, parallel SAR libraries, and asymmetric synthesis. Available at ≥98% purity with full analytical documentation. Inquire for bulk and custom packaging.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 215917-98-9
Cat. No. B152499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate
CAS215917-98-9
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1C(=O)OC
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1
InChIKeyKHKJMJAQUGFIHO-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where to Buy (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (CAS 215917-98-9) for Chiral Synthesis and Pharmaceutical Research


(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (CAS 215917-98-9) is a chiral morpholine derivative with a (3S) stereochemical configuration, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a methyl ester at the 3-position of the morpholine ring [1]. It has a molecular formula of C₁₁H₁₉NO₅, a molecular weight of 245.27 g/mol, and is commercially available at purities ranging from 97% to ≥98% from multiple vendors . The compound is employed as a chiral building block and intermediate in the synthesis of pharmaceutical candidates, including peptidomimetics and MALT1 inhibitors [2].

Technical Specifications for (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (215917-98-9) vs. Alternative Morpholine Dicarboxylates


Direct substitution of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate with alternative morpholine dicarboxylates—such as the (R)-enantiomer (CAS 885321-46-0), the non-Boc protected variant (CAS 783350-37-8), or the C2-substituted analog (CAS 500789-41-3)—introduces critical differences in stereochemical outcome, orthogonal deprotection capability, and downstream synthetic utility . In tachykinin receptor antagonist development, the absolute stereochemistry of morpholine analogs directly determines receptor binding affinity across NK₁, NK₂, and NK₃ subtypes [1]. The (S)-configuration at C3, combined with the Boc-protected nitrogen, enables selective orthogonal deprotection strategies that are unavailable when using unprotected amines or alternative protecting groups [2]. Furthermore, the methyl ester at C3 provides a distinct handle for further functionalization compared to the ethyl ester variant (R)-tert-butyl ethyl morpholine-3,4-dicarboxylate, which may alter reaction kinetics and solubility profiles during multi-step synthesis .

Comparative Performance Data for (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (215917-98-9) Selection


Enantiomeric Purity and Commercial Availability of (3S)-Morpholine Dicarboxylate vs. Racemic and (3R) Forms

The (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (CAS 215917-98-9) is commercially supplied as the single (3S)-enantiomer with specified stereochemical purity . In contrast, the (R)-enantiomer is available under CAS 885321-46-0 as a separate catalog item, and the racemic or stereochemically undefined variant is listed under CAS 212650-45-8 . Selection of the correct enantiomer is critical because stereochemical structure-activity relationship studies on morpholine analogs have demonstrated that absolute configuration controls receptor binding potency; specifically, (S,R)-configured morpholine analogs exhibited high binding affinities for NK₁, NK₂, and NK₃ receptors while alternative stereoisomers showed reduced affinity [1].

Chiral resolution Asymmetric synthesis Enantiomeric purity

Boc-Protected vs. Unprotected Morpholine Dicarboxylates: Orthogonal Deprotection Capability

(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (CAS 215917-98-9) contains a Boc (tert-butoxycarbonyl) protecting group on the morpholine nitrogen and a methyl ester at the 3-carboxylate position [1]. This dual protection strategy enables sequential orthogonal deprotection: the methyl ester can be selectively hydrolyzed under basic conditions while preserving the Boc group, or the Boc group can be removed under acidic conditions (e.g., TFA) while leaving the methyl ester intact [2]. In comparison, the unprotected analog (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid (CAS 783350-37-8) lacks the methyl ester and thus eliminates the possibility of ester-directed functionalization without affecting the carboxylic acid moiety [3].

Protecting group strategy Orthogonal deprotection Solid-phase peptide synthesis

Methyl Ester vs. Ethyl Ester Morpholine Dicarboxylates: Synthetic Route Compatibility

(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate features a methyl ester at the C3 position, whereas alternative morpholine dicarboxylates such as (R)-tert-butyl ethyl morpholine-3,4-dicarboxylate contain an ethyl ester at the equivalent position [1]. The methyl ester provides distinct reactivity advantages in downstream transformations: methyl esters generally undergo faster hydrolysis kinetics compared to ethyl esters under equivalent basic conditions, and the resulting methanol byproduct is more volatile and easier to remove during workup [2]. The compound's computed LogP value of 0.7-0.8 reflects its moderate hydrophilicity, which influences solubility in aqueous-organic biphasic reaction systems.

Ester hydrolysis kinetics Functional group interconversion Solubility optimization

Validated Intermediate in MALT1 Inhibitor Synthesis: Patent-Documented Application

A patent describing novel pyrazolo-pyrimidine derivatives as MALT1 inhibitors explicitly references the use of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (CAS 215917-98-9) and its downstream product (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid as intermediates in the synthetic route . The patent document describes the preparation method of chiral N-tert-butyloxycarborylmorpholine-3-carboxylic acid from this compound and its subsequent incorporation into MALT1 inhibitor scaffolds [1]. In contrast, analogous morpholine dicarboxylates with alternative substitution patterns (e.g., C2-substituted variants such as 4-tert-butyl 2-methyl morpholine-2,4-dicarboxylate, CAS 500789-41-3) are not documented in this specific inhibitor class synthetic pathway [2].

MALT1 protease inhibition Pyrazolo-pyrimidine derivatives Oncology therapeutic development

Stereochemical SAR: (3S) vs. (3R) Configuration Impact on Receptor Binding

Structure-activity relationship studies on morpholine analogs with respect to NK₁, NK₂, and NK₃ tachykinin receptor binding demonstrated that absolute stereochemical configuration is an essential requirement for potent binding affinity [1]. Specifically, (S,R)-configured morpholine analogs 12 and 13 exhibited high binding affinities across all three tachykinin receptor subtypes, whereas alternative stereoisomers showed reduced or negligible binding . While this study did not test the exact compound (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate itself, the findings establish a class-level principle: the (S)-configuration at the morpholine C3 position is stereochemically critical for biological activity in morpholine-based pharmacophores [1].

Stereochemical SAR Tachykinin receptor antagonism Enantioselective pharmacology

Commercial Purity Specifications: (S)-Enantiomer vs. Racemic Morpholine Dicarboxylate

Multiple vendors supply (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (CAS 215917-98-9) with specified purities of ≥97% (Aladdin) or ≥98% (ChemScene, Bidepharm) . The (R)-enantiomer (CAS 885321-46-0) is similarly available at ≥98% purity from specialty suppliers . The racemic or stereochemically undefined variant (CAS 212650-45-8) is also available at 97-98% purity, but its procurement introduces stereochemical ambiguity that may compromise enantioselective synthetic outcomes . The target compound has defined physical property parameters including predicted boiling point of 313.2±42.0 °C (760 mmHg), density of 1.149±0.06 g/cm³, and LogP of 0.7-0.8 [1].

Chemical purity Quality control Procurement specification

High-Impact Use Cases for (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (CAS 215917-98-9) in Drug Discovery


Synthesis of MALT1 Protease Inhibitors and Pyrazolo-Pyrimidine Therapeutics

This compound serves as a validated starting material for preparing chiral N-tert-butyloxycarbonylmorpholine-3-carboxylic acid, which is subsequently incorporated into pyrazolo-pyrimidine scaffolds targeting MALT1 proteolytic and autoproteolytic activity . The patent-documented synthetic route provides a defined pathway that reduces synthetic route validation burden compared to using non-validated intermediates. The Boc protecting group enables controlled N-deprotection at the appropriate synthetic stage to install the morpholine moiety into the final inhibitor scaffold [1].

Enantioselective Construction of Tachykinin Receptor Antagonist Pharmacophores

For programs developing combined NK₁/NK₂/NK₃ tachykinin receptor antagonists, the (3S)-stereochemical configuration of this compound aligns with the stereochemical requirements for high receptor binding affinity established in morpholine SAR studies [2]. Using the single (S)-enantiomer ensures that downstream chiral centers are installed with defined stereochemistry, avoiding the activity loss observed when incorrect stereoisomers are employed in morpholine-based pharmacophores.

Orthogonal Protection Strategies for Sequential Morpholine Functionalization

The compound's dual orthogonal protecting groups—Boc on nitrogen and methyl ester on the C3 carboxylate—enable researchers to independently functionalize both positions in any order [3]. This capability is particularly valuable for constructing diverse morpholine-containing compound libraries where differential substitution patterns at N and C3 are required for SAR exploration. The methyl ester can be hydrolyzed to the free carboxylic acid for amide coupling while preserving Boc protection, or the Boc group can be removed for N-alkylation or N-acylation while retaining the ester moiety.

Asymmetric Synthesis Chiral Auxiliary and Building Block Applications

The defined (3S)-stereochemistry and bifunctional nature of this compound facilitate its use as both a chiral building block for constructing complex molecular architectures and as a chiral auxiliary in asymmetric synthesis [4]. The rigid morpholine scaffold provides conformational constraint that can influence the stereochemical outcome of subsequent transformations, making it suitable for preparing enantiomerically enriched compounds where stereochemical integrity must be maintained throughout multi-step sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.